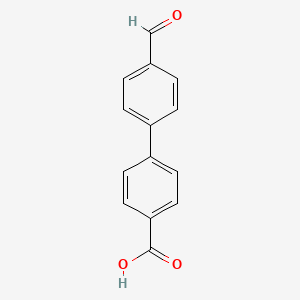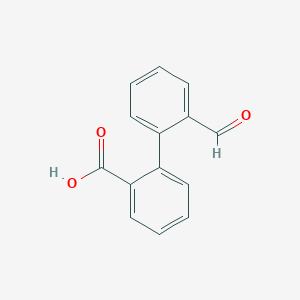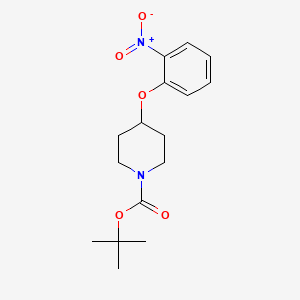
4-(4-Nitrophenyl)-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-1,3-dioxan-5-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a dioxane ring
Wirkmechanismus
Target of Action
It’s structurally similar compound, 4-nitrophenol, is known to interact with various nanostructured materials, serving as a benchmark reaction to assess their activity .
Mode of Action
4-nitrophenol, a similar compound, is known to undergo catalytic reduction in the presence of nanostructured materials . This reduction process involves the interaction of 4-nitrophenol with the catalyst, leading to changes in the compound’s structure and properties .
Biochemical Pathways
This process is considered a universally accepted model catalytic reaction . The reduction of 4-nitrophenol can be affected by various parameters, including the size and structure of the catalyst, the electrochemistry of the nanomaterial, and the regeneration of the catalyst surface .
Pharmacokinetics
The absorption, biotransformation, and elimination of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Result of Action
The reduction of 4-nitrophenol, a similar compound, has been shown to result in changes in the compound’s structure and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol, a similar compound, has been shown to be affected by the solvent used in the reaction . The addition of methanol, ethanol, or isopropanol to the reaction mixture can lead to a dramatic decrease in the reaction rate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-nitrophenol with a suitable dioxane derivative under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Shares the nitrophenyl group but lacks the dioxane ring.
4-Nitrophenyl acetate: Contains a nitrophenyl group attached to an acetate moiety.
4-Nitrophenyl palmitate: Features a nitrophenyl group linked to a palmitate ester.
Uniqueness: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is unique due to the presence of both the nitrophenyl group and the dioxane ring, which confer distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9-5-15-6-16-10(9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGEBJAKVKMBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)



![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)


